molecular formula C21H36FN3O3Si B1521400 T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate CAS No. 1228665-49-3

T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate

Cat. No. B1521400
M. Wt: 425.6 g/mol
InChI Key: RTVWDCOOJGQFTE-UHFFFAOYSA-N
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Description

“T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate” is a chemical compound with the molecular formula C21H36FN3O3Si and a molecular weight of 425.62 . It contains a tert-butyldimethylsilyloxy group, which is known for its hydrolytic stability .


Chemical Reactions Analysis

Tert-butyldimethylsilyl (TBDMS) ethers of primary, secondary, and tertiary alcohols and phenolic TBDMS ethers can be desilylated to their corresponding alcohols and phenols, respectively, in DMSO, at 80°C, in very good yield in the presence of P(MeNCH2CH2)3N as a catalyst .

Scientific Research Applications

Organic Synthesis Enhancements

This compound is involved in the development of novel amide transformation reactions, demonstrating its utility in organic synthesis. The Tf2O/TTBP-mediated amide transformation reactions investigated showed that such compounds could serve as alternative systems for direct transformation of both secondary and tertiary amides. This methodology has been employed to promote condensation reactions and modern versions of Bischler-Napieralski reactions, illustrating the compound's value in synthesizing natural products with high yield (He et al., 2021).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the compound have shown potential as antibacterial agents. Specifically, fluoro-naphthyridines, which share structural similarities, have been prepared and tested for their in vitro and in vivo antibacterial activities. The study of these derivatives has led to the identification of promising candidates for therapeutic agents, underscoring the compound's relevance in drug discovery and development (Bouzard et al., 1992).

Electrochemical and Materials Science

In the field of materials science, specifically in the development of lithium-ion batteries, the compound's derivatives have been explored for their electrochemical properties. Ternary ionic liquid-lithium salt electrolytes, incorporating similar structural motifs, demonstrate beneficial synergic effects on the electrochemical properties of mixtures, highlighting the compound's applicability in enhancing the performance of energy storage devices (Appetecchi et al., 2009).

Environmental and Analytical Chemistry

The stability and reactivity of silyl derivatives, akin to the compound in focus, have been assessed for their applications in gas chromatography-mass spectrometry (GC-MS) of steroids. This research underlines the compound's utility in analytical chemistry, particularly in enhancing the specificity and sensitivity of GC-MS analyses (Gaskell & Brooks, 1976).

properties

IUPAC Name

tert-butyl N-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36FN3O3Si/c1-20(2,3)28-19(26)23-16-9-10-17(24-18(16)22)25-12-11-15(13-25)14-27-29(7,8)21(4,5)6/h9-10,15H,11-14H2,1-8H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWDCOOJGQFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36FN3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate
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T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate
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T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate
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T-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-ylcarbamate

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